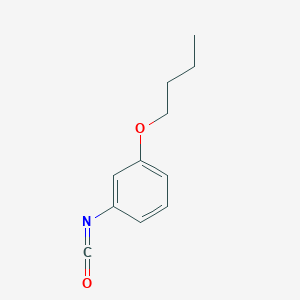

1-Butoxy-3-isocyanatobenzene

Description

Contextualization of Aromatic Isocyanates in Organic Synthesis and Materials Science

Aromatic isocyanates are a highly reactive and versatile class of organic compounds characterized by the isocyanate functional group (-N=C=O) being directly attached to an aromatic ring. This functional group is an electrophile, readily reacting with a variety of nucleophiles, a characteristic that makes these compounds invaluable building blocks in organic synthesis. google.com Their reactions with alcohols to form urethanes, with amines to form ureas, and with water to form amines (after decarboxylation of the intermediate carbamic acid) are fundamental transformations in the synthesis of a wide array of chemical products. google.combyjus.com

In the realm of materials science, aromatic isocyanates are foundational to the polyurethane industry. ontosight.ai The reaction of diisocyanates with polyols is the basis for the formation of polyurethane polymers, which have diverse applications ranging from flexible and rigid foams to coatings, adhesives, and elastomers. ontosight.ai The reactivity of the isocyanate group can be influenced by the nature and position of other substituents on the aromatic ring. researchgate.net

The Unique Role of Butoxy Substituents in Aromatic Systems

The presence of a butoxy group (-O(CH₂)₃CH₃) on an aromatic ring imparts distinct electronic and steric properties to the molecule. As an alkoxy group, the butoxy substituent is an electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the aromatic π-system. This electron donation activates the aromatic ring towards electrophilic substitution. nih.gov

Simultaneously, the butyl chain of the butoxy group introduces steric bulk. This steric hindrance can influence the regioselectivity of reactions, directing incoming reagents to less hindered positions on the aromatic ring. The size of the butoxy group can also affect the physical properties of the compound, such as its solubility in organic solvents and its melting and boiling points.

Current Research Landscape and Gaps for 1-Butoxy-3-isocyanatobenzene

A review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While its para-substituted isomer, 1-Butoxy-4-isocyanatobenzene, is commercially available and has some documented properties, specific research data for the meta-isomer is scarce. nih.govsigmaaldrich.com

The synthesis of this compound can be conceptually approached through established methods for isocyanate formation. One common method is the phosgenation of the corresponding amine, in this case, 3-butoxyaniline (B1281059). google.com An alternative, phosgene-free route is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097). byjus.comorganic-chemistry.orgwikipedia.org This would start from 3-butoxybenzoic acid.

While spectroscopic data for precursors like 1-Butoxy-3-nitrobenzene are available, detailed experimental studies on the synthesis, reactivity, and specific applications of this compound are not widely published. rsc.org This lack of focused research presents an opportunity for future investigations into the unique properties and potential applications of this particular isomer, especially in the development of novel polymers and functional materials where the meta-substitution pattern could lead to different material properties compared to the more commonly studied para-isomer.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| Appearance | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Structure

3D Structure

Properties

CAS No. |

55792-34-2 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-butoxy-3-isocyanatobenzene |

InChI |

InChI=1S/C11H13NO2/c1-2-3-7-14-11-6-4-5-10(8-11)12-9-13/h4-6,8H,2-3,7H2,1H3 |

InChI Key |

FSWSNQULARFEDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Butoxy 3 Isocyanatobenzene

Phosgenation Routes and Analogous Approaches for Aromatic Isocyanates

The reaction of an amine with phosgene (B1210022) or a phosgene equivalent is a cornerstone of industrial and laboratory-scale isocyanate synthesis. nih.govacs.org This approach is characterized by its efficiency and broad applicability to a wide range of aromatic amines.

Direct Phosgenation Strategies

Direct phosgenation involves the treatment of a primary amine with phosgene (COCl₂). wikipedia.org In the context of 1-Butoxy-3-isocyanatobenzene synthesis, the immediate precursor would be 3-butoxyaniline (B1281059). The reaction typically proceeds by introducing phosgene gas into a solution of the amine in an inert solvent, such as toluene (B28343) or chlorobenzene. nih.govgoogle.com

R-NH₂ + COCl₂ → R-NCO + 2HCl wikipedia.org

The direct phosgenation method is highly effective for many aromatic amines. nih.govacs.org However, the extreme toxicity of phosgene gas necessitates stringent safety precautions and specialized handling procedures. google.com

A general representation of the direct phosgenation of 3-butoxyaniline is depicted below:

Reaction Scheme: Direct Phosgenation of 3-Butoxyaniline

Utilization of Phosgene Equivalents in Isocyanate Synthesis

To circumvent the hazards associated with phosgene, several safer alternatives, known as phosgene equivalents, have been developed. These reagents generate phosgene in situ or react through analogous pathways to convert amines to isocyanates. google.comrsc.org Common phosgene equivalents include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). rsc.orgsigmaaldrich.com

Diphosgene, a liquid, and triphosgene, a solid, are easier and safer to handle than gaseous phosgene. rsc.org In the presence of a catalyst, such as activated carbon, or upon heating, they decompose to release phosgene, which then reacts with the amine as in the direct phosgenation process. google.com For instance, one mole of triphosgene is equivalent to three moles of phosgene. rsc.org

The reaction of 3-butoxyaniline with triphosgene would proceed as follows:

Reaction Scheme: Synthesis using Triphosgene

Other non-phosgene carbonylation methods, such as the reductive carbonylation of nitroaromatics (e.g., 1-butoxy-3-nitrobenzene), also offer pathways to isocyanates, avoiding the use of phosgene altogether. scg.ch

Rearrangement Reactions in the Formation of Aromatic Isocyanates

A significant class of reactions for synthesizing isocyanates involves intramolecular rearrangements where a functional group migrates from a carbon atom to a nitrogen atom. These reactions, often named after their discoverers, provide powerful alternatives to phosgenation-based methods.

Curtius Rearrangement Applications

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. numberanalytics.comwikipedia.org This reaction is highly versatile and compatible with a wide array of functional groups. acs.orgnih.gov For the synthesis of this compound, the required precursor is 3-butoxybenzoyl azide.

The synthesis of the acyl azide precursor is typically achieved by reacting the corresponding carboxylic acid (3-butoxybenzoic acid) with an azide source. A common method involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with sodium azide. Alternatively, reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) or sodium azide in the presence of an activating agent can directly yield the acyl azide. acs.org

Once formed, the 3-butoxybenzoyl azide undergoes rearrangement upon heating, with the butoxyphenyl group migrating to the nitrogen atom as dinitrogen is expelled. wikipedia.orgmasterorganicchemistry.com

Reaction Scheme: Curtius Rearrangement

The concerted mechanism of the thermal Curtius rearrangement ensures retention of the migrating group's configuration. wikipedia.orgnumberanalytics.com The resulting isocyanate can be isolated or trapped in situ with a nucleophile, such as an alcohol or water, to form carbamates or amines, respectively. nih.gov

| Precursor | Reagents | Intermediate | Product | Key Features |

| 3-Butoxybenzoic acid | 1. (COCl)₂ 2. NaN₃ | 3-Butoxybenzoyl azide | This compound | Mild conditions, high functional group tolerance. acs.orgnih.gov |

| 3-Butoxybenzoic acid | DPPA, Et₃N | 3-Butoxybenzoyl azide | This compound | One-pot procedure from carboxylic acid. almacgroup.com |

Schmidt Reaction Pathways

The Schmidt reaction provides another route to isocyanates from carboxylic acids, using hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgjk-sci.com When applied to the synthesis of this compound, the starting material is 3-butoxybenzoic acid.

The reaction mechanism involves the protonation of the carboxylic acid followed by the addition of hydrazoic acid to form a protonated acyl azide intermediate. wikipedia.orgbyjus.com This intermediate then undergoes rearrangement, similar to the Curtius rearrangement, with the loss of nitrogen gas to form a protonated isocyanate. Subsequent deprotonation yields the final isocyanate product. byjus.comorganic-chemistry.org

Reaction Scheme: Schmidt Reaction

While effective, the Schmidt reaction requires strongly acidic conditions, which may not be suitable for substrates with acid-sensitive functional groups. libretexts.org Furthermore, hydrazoic acid is highly toxic and explosive, necessitating careful handling. jk-sci.com

| Reactants | Catalyst | Intermediate | Key Features |

| 3-Butoxybenzoic acid, Hydrazoic acid | H₂SO₄ | Protonated acyl azide | One-step conversion from carboxylic acid. wikipedia.orgorganic-chemistry.org |

Lossen Rearrangement Mechanisms

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgnumberanalytics.com The precursor for the synthesis of this compound via this route would be 3-butoxybenzohydroxamic acid.

The hydroxamic acid is first activated, typically by acylation or sulfonylation of the hydroxyl group, to create a better leaving group. wikipedia.orgresearchgate.net Treatment of the activated hydroxamic acid with a base then induces rearrangement. The butoxyphenyl group migrates to the nitrogen atom, and the leaving group is expelled, forming the isocyanate. wikipedia.orgnumberanalytics.com

Reaction Scheme: Lossen Rearrangement

Recent developments have demonstrated that the Lossen rearrangement can be performed catalytically and under milder conditions, expanding its synthetic utility. acs.orgkit-technology.de The reaction can proceed directly from the hydroxamic acid in some cases, avoiding the need for a separate activation step. researchgate.net

| Precursor | Activating Agent | Conditions | Key Features |

| 3-Butoxybenzohydroxamic acid | Acyl chloride, SOCl₂ | Base | Avoids the use of azides. researchgate.net |

| 3-Butoxybenzohydroxamic acid | Dialkyl carbonate | Catalytic base | Milder, catalytic conditions. kit-technology.de |

Chemical Reactivity and Transformation Mechanisms of 1 Butoxy 3 Isocyanatobenzene

Nucleophilic Addition Reactions Involving the Isocyanate Group

Nucleophilic addition is the principal reaction type for isocyanates. kuleuven.beexcli.de In these reactions, a nucleophile attacks the central carbon of the N=C=O group, leading to the formation of a new bond and subsequent proton transfer to the nitrogen atom, resulting in a stable addition product. masterorganicchemistry.com

| Nucleophile | Resulting Functional Group | General Product |

|---|---|---|

| Alcohol (R'-OH) | Urethane (B1682113) (Carbamate) | 3-Butoxyphenylcarbamic acid alkyl ester |

| Amine (R'-NH₂) | Urea (B33335) | 1-(3-Butoxyphenyl)-3-alkylurea |

| Water (H₂O) | Carbamic Acid (unstable) | 3-Butoxyphenylcarbamic acid |

| Urea | Biuret (B89757) | Biuret-type structure |

The reaction between 1-Butoxy-3-isocyanatobenzene and an alcohol yields a urethane, also known as a carbamate (B1207046). wikipedia.org This reaction is fundamental to the production of polyurethane polymers when diisocyanates and polyols are used. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by the transfer of the hydroxyl proton to the nitrogen atom, resulting in the stable urethane linkage. vaia.com

Kinetic studies on similar systems, such as the reaction of phenyl isocyanate with various alcohols, suggest that the reaction can be complex. kuleuven.bersc.org The mechanism may involve the participation of multiple alcohol molecules, acting as both nucleophile and proton-transfer agent, with alcohol dimers or trimers potentially being the more reactive species, especially at higher concentrations. kuleuven.be Primary alcohols are generally observed to be more reactive than secondary alcohols due to reduced steric hindrance. poliuretanos.netkuleuven.be

When this compound reacts with a primary or secondary amine, a substituted urea is formed. wikipedia.orgrsc.org This reaction is typically very fast and exothermic, generally proceeding more rapidly than the corresponding reaction with alcohols. poliuretanos.net The mechanism is analogous to urethane formation, with the lone pair of electrons on the amine's nitrogen atom acting as the nucleophile. asianpubs.org The initial addition creates a zwitterionic intermediate which rapidly undergoes proton transfer to yield the final urea product. wikipedia.org The reaction between a diisocyanate and a diamine is the basis for the synthesis of polyurea polymers. wikipedia.orgresearchgate.net

The reaction of this compound with water is a critical transformation. wikipedia.org The initial nucleophilic addition of water across the N=C=O bond forms an unstable 3-butoxyphenylcarbamic acid. google.com This carbamic acid intermediate readily decomposes, undergoing decarboxylation to yield 3-butoxyaniline (B1281059) and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is significant in polyurethane foam production, where the liberated CO₂ acts as a blowing agent. wikipedia.org Under certain conditions, particularly with strong bases, the hydrolysis can be directed to favor the formation of the primary amine. google.comsci-hub.se

Biuret structures can be formed in the presence of excess this compound when urea derivatives are present. wikipedia.org The formation sequence begins with the generation of a urea, for instance, from the reaction described in section 3.1.2 or from the reaction cascade initiated by water (section 3.1.3). The amine (3-butoxyaniline) formed from water hydrolysis can react with a second molecule of this compound to produce a symmetrically disubstituted urea. This urea, which still contains N-H protons, can then act as a nucleophile itself, reacting with a third molecule of the isocyanate. wikipedia.orgrsc.org This addition of an isocyanate to a urea results in the formation of a biuret linkage. wikipedia.orgresearchgate.netgoogle.com This reaction is often considered a side reaction in polyurethane synthesis and can lead to cross-linking. poliuretanos.net

Cyclization Reactions and Oligomerization Tendencies

Isocyanates, including aromatic monoisocyanates like this compound, can undergo self-addition reactions to form cyclic oligomers. The most common of these is cyclotrimerization, which produces a highly stable six-membered heterocyclic ring known as an isocyanurate. thieme-connect.deresearchgate.net This reaction is typically catalyzed by a variety of substances, including specific amines, phosphines, and metal carboxylates. researchgate.netgoogle.com The resulting isocyanurate, 1,3,5-tris(3-butoxyphenyl)-1,3,5-triazinane-2,4,6-trione, is a trimer of the original isocyanate.

While intramolecular cyclization is less common for a simple monoisocyanate like this compound, appropriately substituted aryl isocyanates can undergo intramolecular reactions. For example, isocyanates with suitably positioned nucleophilic groups can cyclize to form various heterocyclic systems like phenanthridinones or lactams, often promoted by acid catalysis. nih.govresearchgate.net

Oligomerization can also occur as a competing reaction to macrocyclization in systems where bifunctional molecules are present, and the conditions can be tuned to favor one pathway over the other. uniroma1.itnih.gov For monoisocyanates, linear oligomerization can lead to the formation of polyisocyanates, which are high-molecular-weight polymers, typically formed via anionic polymerization. thieme-connect.de

Intramolecular Rearrangements and Tautomerism Studies

The most significant rearrangement reactions that produce isocyanates are the Curtius, Hofmann, and Lossen rearrangements. wikipedia.orgmasterorganicchemistry.comnih.govnih.gov These reactions proceed via an acyl azide (B81097) or a derivative, which rearranges to form the isocyanate. While these are methods to synthesize isocyanates rather than reactions of them, they are fundamental to their chemistry.

Studies on tautomerism in isocyanates are not widespread, as the R-N=C=O structure is generally the most stable form. iupac.org However, research into related systems has explored tautomeric equilibria. For instance, the addition of isocyanates to certain nucleophiles can result in products that exhibit tautomerism, such as amide-isoamide or enamine-imine tautomerism. finechem-mirea.rursc.org Specific research on the intramolecular rearrangements or tautomeric forms of this compound itself is not extensively documented in the literature.

Catalytic Modulations of this compound Reactivity

The reactivity of the isocyanate group (-NCO) in this compound is highly susceptible to catalytic influence. Catalysts are crucial in controlling the rate and selectivity of its various transformations, such as reactions with nucleophiles (alcohols, amines, water) to form urethanes (carbamates), ureas, and other adducts, as well as self-addition reactions like trimerization. poliuretanos.com.brrsc.org The choice of catalyst dictates the reaction pathway, enabling the selective formation of desired products while minimizing side reactions. poliuretanos.com.br The primary catalytic strategies involve base catalysis, organometallic catalysis, and Lewis acid catalysis.

Base Catalysis

Base catalysts are widely employed to accelerate the addition of compounds with active hydrogen atoms (H-acidic compounds) to the isocyanate group. rsc.orgcapes.gov.br The mechanism of base catalysis is nuanced and depends significantly on the properties of both the H-acidic reactant and the base itself. rsc.orgcapes.gov.br

Three primary mechanisms are generally proposed for base-catalyzed reactions:

Anionic Mechanism: With strongly acidic, less nucleophilic reactants like phenols, the base deprotonates the H-acidic compound (HX) to form a highly nucleophilic anion (X⁻). This anion then rapidly attacks the electrophilic carbon of the isocyanate group. rsc.orgcapes.gov.br For the reaction of this compound with a phenol, a strong base like potassium t-butoxide would generate a phenolate (B1203915) ion, which then reacts. acs.org

Concerted Mechanism: For reactants of moderate acidity, such as common alcohols, the reaction can proceed through a single-step concerted mechanism. Here, the base facilitates proton transfer from the alcohol to the nitrogen of the isocyanate group simultaneously with the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon. rsc.org Tertiary amines are common catalysts that operate via this pathway. rsc.org

Stepwise Mechanism (Direct Addition): With less acidic but more nucleophilic reactants like aromatic amines, the amine first adds directly to the isocyanate. This is followed by a base-catalyzed proton transfer from the resulting adduct to complete the reaction. rsc.org

The efficiency and product distribution of these reactions are influenced by catalyst basicity and steric hindrance. rsc.org For instance, in the reaction between an alcohol and an isocyanate, catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) favor carbamate formation over subsequent reactions like allophanate (B1242929) or isocyanurate formation. rsc.org

Organometallic Catalysis

Organometallic compounds are among the most effective and versatile catalysts for isocyanate reactions, particularly in the formation of polyurethanes from isocyanates and polyols. poliuretanos.com.brpoliuretanos.com.br These catalysts generally function as Lewis acids, activating the isocyanate group towards nucleophilic attack. poliuretanos.com.brpaint.org

A common mechanism involves the formation of a ternary complex between the organometallic catalyst, the isocyanate, and the alcohol. The metal center coordinates with the oxygen and/or nitrogen atoms of the isocyanate and the oxygen of the hydroxyl group, polarizing the N=C bond and facilitating the nucleophilic attack. poliuretanos.com.br

Common classes of organometallic catalysts include:

Organotin Compounds: Dibutyltin dilaurate (DBTDL) and stannous octoate are highly popular for promoting the gellation (urethane formation) reaction. poliuretanos.com.br They are known for their high catalytic activity but can also promote side reactions. poliuretanos.com.brreaxis.com The catalytic activity can be "tuned" by selecting different organotin compounds to achieve desired curing times. reaxis.com

Bismuth and Zinc Compounds: These have emerged as less toxic alternatives to organotin and mercury catalysts. reaxis.comadhesivesmag.com Zirconium diketonate, for example, has shown unusually high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is advantageous in waterborne polyurethane systems. paint.org

Iron Complexes: Certain iron(II) complexes have been shown to be effective precatalysts for the hydroamination of isocyanates, allowing for the selective formation of ureas or biurets depending on the reaction conditions. acs.org

Aluminum Complexes: Lewis acidic aluminum complexes are highly effective and selective for the cyclotrimerization of isocyanates to form stable isocyanurates. researchgate.net

The table below summarizes the effects of various organometallic catalysts on isocyanate reactions, which are applicable to this compound.

| Catalyst Type | Common Examples | Primary Application/Effect | Reference |

|---|---|---|---|

| Organotin | Dibutyltin dilaurate (DBTDL), Stannous octoate | Strong catalysis of urethane (gelling) reaction. | poliuretanos.com.br |

| Organobismuth / Organozinc | Bismuth carboxylates, Zinc complexes (e.g., K-KAT XK-614) | "Tunable" reactivity; alternatives to tin catalysts. | reaxis.comadhesivesmag.com |

| Organoiron | (2,6-Mes2C6H3)2Fe | Selective hydroamination to form ureas and biurets. | acs.org |

| Organoaluminum | [Al(Salpy)(OBn)] | Highly selective for isocyanate cyclotrimerization. | researchgate.net |

| Organozirconium | Zirconium diketonate | High selectivity for isocyanate-polyol over isocyanate-water reaction. | paint.org |

Lewis Acid Catalysis

Lewis acids, distinct from many organometallic catalysts, can activate isocyanates or other reactants to promote specific transformations. Boron-based Lewis acids, for instance, have been utilized in several unique reactions.

Decarbonylation: Catalytic amounts of Lewis acidic boranes can facilitate an efficient and mild decarbonylation of isocyanates. cardiff.ac.uknih.gov The electronic nature of the substituents on the phenyl isocyanate ring can control the products formed. cardiff.ac.uk

Amidation and Functionalization: Boron trichloride (B1173362) (BCl₃) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to catalyze the amidation of indoles and pyrroles with isocyanates. cardiff.ac.uk BCl₃, in particular, can produce near-quantitative yields of N-carboxamidation products from unprotected indoles. cardiff.ac.uk

Multicomponent Reactions: A catalyst system comprising a Lewis acid cation and a cobalt carbonyl anion, [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, has been used to catalyze the stereospecific synthesis of 1,3-oxazinane-2,4-diones from a mixture of epoxides, isocyanates, and carbon monoxide. merckmillipore.com

The interaction of a Lewis acid with this compound would likely involve coordination to the nitrogen or oxygen atom of the isocyanate group, increasing its electrophilicity and rendering it more susceptible to attack by weak nucleophiles or enabling rearrangement and other transformations. researchgate.net

Polymerization Science and Macromolecular Architectures Derived from 1 Butoxy 3 Isocyanatobenzene

Anionic Polymerization Strategies for Polyisocyanates

Anionic polymerization is a powerful method for synthesizing polyisocyanates, offering the potential for creating polymers with well-defined structures. However, the process is not without its challenges, primarily the competing trimerization reaction which can hinder the formation of high molecular weight polymers. researchgate.netscispace.com To achieve controlled polymerization, specialized techniques have been developed. researchgate.netscispace.com

Living Anionic Polymerization Methodologies

Living anionic polymerization of isocyanates allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netscispace.com A key challenge in the anionic polymerization of isocyanates is the high reactivity of the propagating chain end, which can lead to a back-biting reaction that forms cyclic trimers (isocyanurates), thus terminating the polymer chain growth. researchgate.netscispace.com

To suppress this trimerization, the polymerization is typically conducted at very low temperatures, often around -98°C in solvents like tetrahydrofuran (B95107) (THF). acs.org Furthermore, the development of specialized initiator systems and the use of additives that stabilize the propagating chain end are crucial for achieving a living character. researchgate.netscispace.com These advancements have enabled the synthesis of a variety of well-defined macromolecular architectures, including linear, telechelic, star-shaped, and block copolymers. researchgate.netscispace.com

Role of Initiator Systems in Molecular Weight Control

The choice of initiator is critical in controlling the molecular weight and polydispersity of the resulting polyisocyanate. Ideal initiators for living anionic polymerization should provide a balance between efficient initiation and stabilization of the propagating species.

Dual-functional initiators have been developed that not only initiate the polymerization but also protect the living chain end, preventing the undesirable trimerization reaction. researchgate.netscispace.com Examples of such initiators include sodium benzanilide (NaBA) and sodium diphenylamide (NaDPA). acs.org These initiators can induce living anionic polymerization without the need for additional protective additives. acs.org The molecular weight of the polymer can be controlled by adjusting the molar ratio of the monomer to the initiator.

Below is a table illustrating the controlled polymerization of n-hexyl isocyanate (HIC), a commonly studied aliphatic isocyanate, using a sodium diphenylamide (NaDPA) initiator in the presence of sodium tetraphenylborate (NaBPh4) as an additive. This data demonstrates the linear relationship between the monomer-to-initiator ratio and the resulting number-average molecular weight (Mn), a hallmark of a living polymerization.

| [Monomer]/[Initiator] Ratio | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| 50 | 6,350 | 6,090 | 1.07 |

| 100 | 12,700 | 12,500 | 1.08 |

| 200 | 25,400 | 24,800 | 1.10 |

| 400 | 50,800 | 47,800 | 1.16 |

Coordination Polymerization in Polyisocyanate Synthesis

Coordination polymerization offers an alternative and highly effective route to well-defined polyisocyanates, often allowing for polymerization at higher temperatures than anionic methods. This approach utilizes transition metal catalysts to control the polymerization process.

Organometallic Catalysis: Titanium-Based Systems

Organotitanium(IV) complexes have been instrumental in advancing the field of isocyanate polymerization. osti.govacs.org Catalysts of the general formula CpTiCl2X (where Cp is a cyclopentadienyl ligand and X is an initiating group such as an alkoxide, amide, or alkyl) have been shown to be effective initiators. osti.gov These catalysts are believed to operate through a coordination-insertion mechanism.

A significant advantage of these titanium-based systems is their tolerance to functional groups that would be incompatible with more reactive anionic initiators. osti.gov This has enabled the polymerization of isocyanates bearing various functional side chains, expanding the range of accessible polymer structures and properties. osti.gov The living nature of these polymerizations allows for excellent control over molecular weight and the synthesis of block copolymers. mdpi.com

The following table presents representative data for the polymerization of n-hexyl isocyanate (HIC) using a titanium-based catalyst, illustrating the "living" characteristics of the system.

| [Monomer]/[Catalyst] Ratio | Conversion (%) | Experimental Mn (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| 100 | >95 | 13,000 | 1.15 |

| 200 | >95 | 26,500 | 1.18 |

| 300 | >95 | 38,000 | 1.25 |

Rare Earth Metal Complex Catalysts

Rare earth metal complexes have also been explored as catalysts for isocyanate polymerization. These catalysts can exhibit high activity and stereoselectivity in the polymerization of various monomers. mdpi.comsemanticscholar.orgmdpi.comjlu.edu.cnresearchgate.net While their application in isocyanate polymerization is less documented than titanium-based systems, their potential for unique catalytic behavior makes them an area of ongoing research interest.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the precise structure of 1-Butoxy-3-isocyanatobenzene by providing information about the chemical environment of each proton and carbon atom.

Solution-State ¹H and ¹³C NMR for Structural Elucidation

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the protons of the butoxy group are expected. The aromatic protons would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their splitting patterns (e.g., triplets, doublets) and coupling constants providing information about their relative positions on the benzene (B151609) ring. The protons of the butoxy group would resonate in the upfield region. Specifically, the terminal methyl protons (-CH₃) would appear as a triplet around δ 0.9 ppm. The two methylene (B1212753) groups (-CH₂-) adjacent to the methyl and the oxygen atom would appear as multiplets, likely a sextet and a quartet, in the range of δ 1.4-1.8 ppm and δ 3.9-4.0 ppm, respectively.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atom of the isocyanate group (-N=C=O) is expected to have a characteristic chemical shift in the range of δ 120-130 ppm. The aromatic carbons would produce signals between δ 110 and 160 ppm, with the carbon attached to the butoxy group appearing at a lower field due to the deshielding effect of the oxygen atom. The carbons of the butoxy group would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-NCO | - | 135 - 140 |

| -N=C=O | - | 120 - 130 |

| -O-CH₂- | 3.9 - 4.0 | 65 - 70 |

| -CH₂- | 1.6 - 1.8 | 30 - 35 |

| -CH₂- | 1.4 - 1.6 | 18 - 22 |

| -CH₃ | 0.9 - 1.0 | 12 - 15 |

Solid-State NMR for Polymer Microstructure and Dynamics

While solution-state NMR provides detailed information about the monomer, solid-state NMR (ssNMR) is invaluable for characterizing polymers derived from this compound. The isocyanate group is highly reactive and can undergo polymerization or react with other functional groups to form polyurethanes or other polymers. ssNMR can be used to study the microstructure, chain packing, and molecular dynamics within these solid polymeric materials. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of the less abundant ¹³C nuclei and provide insights into the local environment of the carbon atoms in the polymer backbone and side chains.

Advanced 2D NMR Techniques (HSQC, COSY, HMBC) for Resonance Assignment

To definitively assign the proton and carbon signals, advanced 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, this would show correlations between the adjacent methylene protons in the butoxy chain and between neighboring aromatic protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the butoxy group to the aromatic ring by observing correlations between the -O-CH₂- protons and the aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The most prominent and characteristic absorption band in the IR spectrum would be due to the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which appears as a very strong and sharp band in the region of 2250-2280 cm⁻¹. The C-O-C stretching vibrations of the butoxy ether linkage would result in strong bands in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butoxy group would appear just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region.

In the Raman spectrum, the symmetric stretch of the isocyanate group would also be a characteristic feature. Aromatic ring breathing modes are often strong in Raman spectra, providing a fingerprint for the substituted benzene ring.

Interactive Data Table: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 (Strong, Sharp) | Weak or Inactive |

| Isocyanate (-N=C=O) | Symmetric Stretch | Weak or Inactive | ~1400 (Moderate) |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Weak |

| Ether (C-O-C) | Symmetric Stretch | ~1050 | Moderate |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-MS-ESI)

High-resolution mass spectrometry with electrospray ionization (HR-MS-ESI) would be used to accurately determine the molecular weight of this compound, allowing for the confirmation of its elemental composition. The expected molecular ion peak ([M+H]⁺ or [M]⁺) would correspond to the exact mass of the compound. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the butoxy group, cleavage of the butyl chain, and fragmentation of the isocyanate moiety. For instance, a prominent fragment could result from the benzylic cleavage leading to the loss of a C₄H₉ radical, followed by further fragmentation of the remaining isocyanatophenol structure.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable tools for the separation and analysis of "this compound" and its polymers, providing critical information on purity and molecular architecture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound". Due to the high reactivity of the isocyanate group, derivatization is often employed prior to analysis. The isocyanate can be reacted with an amine, such as 1-(2-pyridyl)piperazine, to form a stable urea (B33335) derivative that can be readily analyzed by reversed-phase HPLC with UV detection. koreascience.krepa.gov The purity of the monomer is paramount as impurities can significantly affect the polymerization process and the final properties of the resulting polymer.

A typical HPLC method for the purity analysis of a derivatized aromatic isocyanate would involve a C18 column and a gradient elution system. sigmaaldrich.com For instance, a mobile phase gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid, can be employed to achieve optimal separation of the target compound from any impurities. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of Derivatized this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Furthermore, if a chiral variant of "this compound" were synthesized, chiral HPLC would be the method of choice for determining its enantiomeric excess. This is typically achieved by using a chiral stationary phase (CSP) that can differentiate between the enantiomers. researchgate.netsigmaaldrich.com Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The ability to quantify enantiomeric purity is critical in applications where stereochemistry plays a key role.

For polymers derived from "this compound," such as poly(this compound), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution. hpst.czlcms.cz GPC separates polymer chains based on their hydrodynamic volume in solution. dtic.mil This information is crucial as the molecular weight and polydispersity index (PDI) of a polymer significantly influence its mechanical and physical properties. researchgate.net

The analysis is typically performed using a series of columns packed with porous gel materials of varying pore sizes. A suitable solvent for the polymer, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), is used as the mobile phase. The system is calibrated with polymer standards of known molecular weight, such as polystyrene, to generate a calibration curve from which the molecular weight of the sample can be determined. hpst.cz

Table 2: Representative GPC Conditions for Poly(this compound) Analysis

| Parameter | Value |

| Columns | 2 x Mixed-bed polystyrene-divinylbenzene |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Detector | Refractive Index (RI) |

| Calibration | Polystyrene standards |

Optical Spectroscopy and Chiroptical Techniques

Optical spectroscopy techniques are powerful for probing the electronic structure and conformation of "this compound" and its polymers, particularly for helical structures.

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in "this compound" and its corresponding polymer will exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substitution pattern on the benzene ring and the extent of conjugation. libretexts.orgnih.gov For poly(this compound), the UV-Vis spectrum can also provide insights into the polymer's conformation in solution. researchgate.net

Steady-state emission spectroscopy (fluorescence) can be used to study the excited state properties of these materials. While simple aromatic isocyanates are not typically highly fluorescent, polymers derived from them may exhibit fluorescence, which can be sensitive to the polymer's conformation and environment. Derivatization with a fluorescent tag can also be employed to enhance detection sensitivity. rsc.org

Table 3: Expected Spectroscopic Data for this compound and its Polymer

| Compound | Technique | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical) |

| This compound | UV-Vis (in Hexane) | ~245, ~280 | ~12,000, ~1,500 |

| Poly(this compound) | UV-Vis (in THF) | ~250, ~290 | Varies with MW |

Polyisocyanates are known to adopt helical conformations in solution, and Circular Dichroism (CD) spectroscopy is an essential technique for studying this chirality. rsc.org If a chiral initiator is used for the polymerization of "this compound," or if the monomer itself is chiral, the resulting polymer can exhibit a preferred helical screw sense (either right-handed or left-handed), leading to a characteristic CD signal. mrs-j.org The CD spectrum provides information about the secondary structure of the polymer in solution. ucm.es

The sign and intensity of the Cotton effect in the CD spectrum can be correlated with the helical conformation of the polymer backbone. This technique is particularly valuable for studying conformational changes induced by temperature, solvent, or the binding of other molecules. rsc.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

The crystal packing would reveal the nature of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the solid-state properties of the compound. While obtaining suitable single crystals for X-ray diffraction can be challenging, the resulting structural information is invaluable. A comparison of the geometry of the isocyanate group with other related functional groups in substituted phenyl compounds can provide insights into its electronic and steric properties. rsc.org

Computational and Theoretical Investigations of 1 Butoxy 3 Isocyanatobenzene and Its Polymers

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

To understand the electronic characteristics and reaction tendencies of 1-butoxy-3-isocyanatobenzene, Density Functional Theory (DFT) studies would be essential. Such research would typically involve calculations of:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's electronic excitation properties and sites susceptible to nucleophilic and electrophilic attack.

Electron Density and Electrostatic Potential: Mapping of the electron density to identify regions of high and low electron concentration, providing insights into chemical bonding and intermolecular interactions. The electrostatic potential surface would highlight the electron-rich (negative) and electron-poor (positive) areas, crucial for predicting how the molecule interacts with other reactants.

Reactivity Descriptors: Calculation of parameters derived from conceptual DFT, such as Fukui functions, to quantify the local reactivity of different atomic sites within the molecule. This would be particularly important for understanding the reactivity of the isocyanate group.

A hypothetical data table for such DFT findings might look like this:

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Molecular Dynamics Simulations for Conformational Analysis of Polyisocyanates

Once polymerized, the resulting poly(this compound) chains would adopt various conformations in space that dictate the macroscopic properties of the material. Molecular dynamics (MD) simulations would be the primary tool to investigate these conformational dynamics. Key analyses would include:

Local Polymer Structure: Examining the distribution of dihedral angles along the polymer backbone to understand the local conformational preferences.

Intermolecular Interactions: Simulating the interactions between multiple polymer chains to predict how they pack in a condensed phase, which is crucial for understanding the bulk material's properties.

Quantum Chemical Calculations of Reaction Pathways and Transition States

The polymerization of this compound would proceed through specific reaction mechanisms. Quantum chemical calculations are vital for elucidating these pathways by:

Mapping Reaction Coordinates: Identifying the minimum energy path for the reaction of the isocyanate group, for instance, in the formation of a urethane (B1682113) linkage.

Locating Transition States: Calculating the geometry and energy of the transition states along the reaction pathway. The energy of the transition state is critical for determining the activation energy and, consequently, the reaction rate.

Investigating Catalytic Effects: Modeling how different catalysts might lower the activation energy and alter the reaction mechanism.

Predictive Modeling for Polymerization Parameters

Building on the fundamental insights from DFT and quantum chemical calculations, predictive models could be developed to forecast polymerization behavior and final polymer properties. This would involve:

Quantitative Structure-Property Relationships (QSPR): Developing mathematical models that correlate the structural features of the this compound monomer with the resulting polymer's properties, such as glass transition temperature or mechanical strength.

Kinetic Modeling: Using the activation energies calculated from quantum chemistry to develop kinetic models that can predict the rate of polymerization under various conditions (e.g., temperature, catalyst concentration).

Applications and Functional Materials Development

Polyurethane-Based Materials: Foams, Coatings, and Adhesives

Polyurethanes are versatile polymers formed through the reaction of isocyanates with polyols. port.ac.ukimt.si These materials find widespread use as foams, coatings, and adhesives due to their tunable mechanical properties, durability, and adhesion capabilities. mdpi.comresearchgate.net

Foams: Polyurethane foams are produced by reacting diisocyanates with polyols in the presence of a blowing agent. The resulting cellular structure provides excellent insulation and cushioning properties. Given that 1-Butoxy-3-isocyanatobenzene is a monofunctional isocyanate, it would act as a chain terminator in a traditional polyurethane foam formulation, limiting the polymer's molecular weight and preventing the formation of a stable foam structure. Its primary role would be to modify the surface chemistry or control the degree of cross-linking when used in small quantities alongside diisocyanates.

Coatings: Polyurethane coatings are valued for their high durability, chemical resistance, and aesthetic finish. researchgate.net They are typically formulated from polyisocyanates and polyols. The incorporation of this compound into a coating formulation could introduce specific functionalities due to its butoxy group. This could potentially influence properties such as hydrophobicity and surface tension. As a monofunctional reactant, it would control the polymer chain length and could be used to tailor the viscosity and flow characteristics of the coating.

Adhesives: The strong adhesive properties of polyurethanes stem from the polar urethane (B1682113) linkages that promote bonding to various substrates. rsc.org One-component and two-component polyurethane adhesives are common. researchgate.net In an adhesive formulation, this compound could be used to modify the adhesive's properties. For instance, the butoxy group might enhance adhesion to non-polar substrates. Its role as a chain regulator would also be critical in controlling the final adhesive's flexibility and strength.

| Material Type | Potential Role of this compound | Potential Effect on Properties |

| Foams | Chain terminator/modifier | Control of cell structure, surface modification |

| Coatings | Chain regulator, functional additive | Viscosity control, modified surface properties (e.g., hydrophobicity) |

| Adhesives | Chain length controller, adhesion promoter | Tailored flexibility and strength, enhanced adhesion to specific substrates |

Integration into Novel Polymer Systems for Advanced Applications

Development of Degradable Polymeric Structures

The development of biodegradable polyurethanes is a significant area of research, often focused on incorporating hydrolyzable linkages within the polymer backbone. mdpi.comresearchgate.netmdpi.com The degradation of polyurethanes can be influenced by the choice of both the polyol and the isocyanate. researchgate.net While aromatic isocyanates can sometimes lead to toxic degradation by-products, the specific degradation products of a polyurethane containing this compound would need to be investigated. The ether linkage in the butoxy group is generally stable, suggesting that degradation would primarily occur at the urethane bonds. The introduction of this monofunctional isocyanate could be a strategy to create lower molecular weight, potentially more easily degradable, polyurethane oligomers.

Chiral Polyisocyanates in Sensing and Separation Technologies

Chiral polymers, particularly those with a helical structure, have shown promise in sensing and separation technologies. The synthesis of chiral polyisocyanates can be achieved through the polymerization of chiral monomers or by using chiral catalysts with achiral monomers. nih.govacs.orgnih.gov In principle, if a chiral center were introduced into the butoxy group of this compound, the resulting monomer could be polymerized to form a chiral polyisocyanate. Such a polymer could potentially be used as a chiral stationary phase in chromatography for the separation of enantiomers or as a component in a chiral sensor. However, there is no current literature detailing the synthesis or application of chiral derivatives of this compound for these purposes.

Bio-Inspired Materials and Peptide Mimicry through Polyisocyanate Design

Bio-inspired materials aim to mimic the structures and functions of biological materials. nih.gov Polyisocyanates, with their rigid helical structures, can mimic the alpha-helical structures of peptides. This has led to their investigation in applications such as drug delivery and antimicrobial materials. By carefully designing the side chains of the polyisocyanate, it is possible to create polymers that mimic the functionality of peptides. The butoxy-phenyl side group of a polymer derived from this compound would be relatively simple and hydrophobic. While this specific side chain may not impart complex biological functionality, it could be a component in a more complex copolymer designed for specific bio-inspired applications. Further research would be needed to explore its potential in this area.

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthesis of Aromatic Isocyanates

The conventional synthesis of aromatic isocyanates has long been dominated by the use of phosgene (B1210022), a highly toxic and hazardous chemical. rsc.orgnwo.nl This has spurred significant research into developing safer, more sustainable, and environmentally friendly synthetic routes. The elimination of phosgene is a primary goal in the production of "green" polyurethanes and their isocyanate precursors. rsc.org

Future research is intensely focused on non-phosgene pathways. nih.govacs.org One of the most promising alternatives is the reductive carbonylation of nitroaromatic compounds. universiteitleiden.nl This method avoids the use of phosgene by directly reacting nitro compounds with carbon monoxide, often using sophisticated catalyst systems based on elements like palladium. nwo.nluniversiteitleiden.nl Another significant phosgene-free approach involves the thermal decomposition of carbamates, which can be synthesized from amines or nitro compounds without phosgene. nih.govacs.org

A particularly innovative and sustainable direction is the utilization of biomass as a feedstock. rsc.org Researchers are exploring methods to derive aromatic compounds from lignocellulosic raw materials, which can then be converted into isocyanates. chemrxiv.org For instance, a bio-based aromatic diisocyanate has been synthesized from guaiacol and vanillyl alcohol, components derivable from lignin, using a phosgene-free protocol. chemrxiv.org These bio-based routes not only reduce reliance on fossil fuels but also offer the potential for creating novel isocyanate structures.

Table 1: Comparison of Phosgene and Non-Phosgene Routes for Aromatic Isocyanate Synthesis

| Feature | Phosgene Route | Non-Phosgene Routes (e.g., Reductive Carbonylation) |

|---|---|---|

| Primary Reagent | Phosgene (COCl₂) | Carbon Monoxide (CO), Carbonates, etc. nih.govacs.org |

| Safety Profile | Highly toxic and corrosive reagents. nih.gov | Generally safer reagents and intermediates. rsc.org |

| Byproducts | Hydrogen Chloride (HCl). nih.gov | Alcohols, CO₂, which can often be recycled. universiteitleiden.nlgoogle.com |

| Sustainability | Relies on fossil fuels and hazardous chemistry. rsc.org | Potential for bio-based feedstocks and greener catalysts. rsc.orgchemrxiv.org |

| Industrial Status | Dominant, well-established industrial process. nih.gov | Emerging technologies, some still in development. nwo.nl |

Precision Polymerization for Sequence-Controlled Polyisocyanates

Polyisocyanates derived from monomers like 1-Butoxy-3-isocyanatobenzene are known for their rigid, helical chain structures, which impart unique properties to the material. scispace.comacs.org A major frontier in polymer science is the development of precision polymerization techniques that allow for exacting control over the polymer's architecture, including molecular weight, dispersity, and, most challengingly, the sequence of monomer units. nih.govwikipedia.org

Living anionic polymerization has emerged as a powerful tool for the synthesis of well-defined polyisocyanates. scispace.comacs.org This technique, when successful, prevents termination and chain transfer reactions, allowing polymers to be built with predictable molecular weights and narrow molecular weight distributions. scispace.comnih.gov However, a significant challenge in isocyanate polymerization is the competing trimerization side reaction, which can disrupt control. scispace.com Recent research has focused on developing specialized initiators, such as sodium diphenylamide, and using additives that stabilize the living chain end to suppress these side reactions, thereby achieving a high degree of control. scispace.comacs.org

The ultimate goal is to achieve sequence control, which involves arranging different monomer units in a specific, predetermined order along the polymer chain. wikipedia.orgsemanticscholar.org Mimicking nature's ability to create perfectly defined sequences in proteins and DNA, researchers are exploring strategies to synthesize sequence-controlled synthetic polymers. wikipedia.org For polyisocyanates, this could involve the sequential addition of different isocyanate monomers to a living polymer chain. Achieving this level of control would enable the creation of "protein-inspired" macromolecules with programmed folding and functions, opening up possibilities for advanced materials in fields like molecular recognition and catalysis. acs.org

Table 2: Key Developments in Living Polymerization of Isocyanates

| Development | Description | Impact on Polymer Synthesis |

|---|---|---|

| Specialized Anionic Initiators | Use of initiators like sodium diphenylamide (NaDPA) that can protect the active chain end. acs.org | Enables synthesis of high molecular weight polyisocyanates with low dispersity by preventing side reactions. acs.org |

| Use of Additives | Introduction of salts with a common ion (e.g., NaBPh₄) to stabilize the propagating species. acs.org | Enhances the "living" character of the polymerization, leading to better control over polymer architecture. scispace.com |

| Dual-Functional Initiators | Initiators that both start the polymerization and protect the growing chain end through self-association. acs.org | Simplifies the polymerization system by removing the need for separate additives. acs.org |

| Coordination Polymerization | Use of organotitanium(IV) catalysts. acs.org | Offers an alternative method for living polymerization, though sometimes limited by propagation-depropagation equilibrium. acs.org |

Advanced Functionalization Strategies for Enhanced Material Performance

The properties of a polymer are intrinsically linked to its chemical structure, and the introduction of specific functional groups is a powerful strategy for tailoring material performance. The butoxy group in this compound is a simple alkyl functionality, but future research is directed towards incorporating more sophisticated and responsive moieties into the polyisocyanate structure.

One of the most exciting areas is the development of "smart" or stimuli-responsive polymers. nih.govnih.gov These materials are designed to undergo significant changes in their properties in response to external triggers like light, temperature, or pH. nih.govnih.gov By incorporating light-sensitive groups such as azobenzene or spiropyran into the polymer, materials can be created that change shape, color, or surface properties upon light irradiation. nih.gov Similarly, incorporating pH-sensitive groups can lead to materials that swell, shrink, or release a payload in response to changes in acidity, a property of great interest for biomedical applications like drug delivery. nih.gov

Functionalization can also be used to enhance fundamental material properties. For example, chemical modification of polymer surfaces can drastically change their interaction with liquids, a strategy used to create superoleophilic polyurethane foams for efficient oil absorption in spill cleanups. mattressrecyclingcouncil.org Furthermore, introducing specific functional groups, such as catechol, can significantly improve the adhesive properties of polymers, allowing for strong bonding even between dissimilar materials with different thermal expansion coefficients. rsc.org These advanced functionalization strategies transform polymers from passive structural materials into active, responsive systems with tailored performance characteristics.

Table 3: Examples of Functional Groups for Enhanced Polymer Performance

| Functional Group/Moiety | Stimulus/Target Property | Potential Application |

|---|---|---|

| Azobenzene | Light (UV/Visible) nih.gov | Photo-switches, light-responsive actuators, optical data storage. nih.gov |

| Spiropyran | Light (UV/Visible) nih.gov | Photochromic materials, rewritable media. |

| Catechol | Adhesion rsc.org | High-strength adhesives for metals and dissimilar materials. rsc.org |

| pH-sensitive groups (e.g., amines, carboxylic acids) | pH nih.gov | Drug delivery systems, sensors, smart hydrogels. nih.gov |

| Oleophilic Chains | Surface Energy mattressrecyclingcouncil.org | Oil-absorbent materials for environmental remediation. mattressrecyclingcouncil.org |

Exploration of this compound in Hybrid Materials and Nanocomposites

A significant trend in modern materials science is the creation of hybrid and nanocomposite materials, which combine distinct organic and inorganic components to achieve properties unattainable by either constituent alone. mdpi.com Polyisocyanates derived from this compound are excellent candidates for the organic matrix in such advanced materials due to their rigidity and chemical reactivity.

The incorporation of nanofillers represents another promising frontier. Nanoparticles, such as graphene oxide (GO) or zinc oxide (ZnO), can be dispersed within a polymer matrix to create nanocomposites. mdpi.comlboro.ac.uk To ensure good dispersion and strong interfacial adhesion, the surface of these nanoparticles is often functionalized. mdpi.comlboro.ac.uk For instance, GO can be functionalized with isocyanates to make it more compatible with a polyurethane matrix, leading to significant improvements in tensile strength and thermal stability at very low filler loadings. lboro.ac.uk The exploration of this compound in these systems could lead to novel nanocomposites with a unique combination of properties derived from the helical polyisocyanate matrix and the functional nanofiller.

Table 4: Effects of Fillers in Polyisocyanate/Polyurethane Composites

| Filler Type | Example | Enhancement Mechanism | Resulting Property Improvement |

|---|---|---|---|

| Inorganic Network | Sodium Silicate | Formation of Si-O-Si bonds within the polymer matrix. anu.edu.auresearchgate.net | Improved flame retardancy, reduced heat release rate. anu.edu.auresearchgate.net |

| Inorganic Nanoparticles | Zinc Oxide (ZnO) | Covalent bonding of functionalized NPs to the polymer matrix. mdpi.com | Increased mechanical strength and thermal degradation resistance. mdpi.com |

| Carbon Nanomaterials | Graphene Oxide (GO) | Homogeneous dispersion and strong interfacial interaction via functionalization. lboro.ac.uk | Enhanced tensile stress, toughness, and thermal stability. lboro.ac.uk |

| Natural Fibers | Carbon Fiber | Reinforcement and stress transfer from matrix to fiber. researchgate.net | Increased stiffness, strength, and load-bearing capacity. researchgate.net |

Q & A

Q. What are the recommended methods for synthesizing 1-Butoxy-3-isocyanatobenzene in a laboratory setting?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-bromo-1-butoxybenzene with sodium cyanate under controlled conditions (e.g., anhydrous solvent, inert atmosphere) to introduce the isocyanate group. Characterization via FT-IR (to confirm -NCO stretch at ~2250 cm⁻¹) and NMR (to verify butoxy and aromatic proton environments) is critical . Safety protocols for handling isocyanates, such as using closed systems and local exhaust ventilation, must be strictly followed due to acute toxicity risks .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use respiratory protection if ventilation is inadequate .

- Engineering Controls: Employ fume hoods or closed systems to avoid inhalation of vapors .

- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention . Acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates strict adherence to hazard protocols .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Chromatography: Use HPLC or GC-MS to assess purity, comparing retention times with standards.

- Spectroscopy: NMR (¹H/¹³C) to confirm substituent positions and butoxy chain integrity. FT-IR for isocyanate functional group validation.

- Elemental Analysis: Verify molecular composition (C, H, N) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different solvent conditions?

Isocyanates react preferentially with nucleophiles (e.g., amines, alcohols). In polar aprotic solvents (e.g., DMF, THF), reactivity increases due to enhanced electrophilicity. Experimental design should include kinetic studies under varied solvents, monitored via in-situ FT-IR or Raman spectroscopy to track -NCO consumption rates. Comparative data can resolve contradictions in literature reports about solvent effects .

Q. What strategies mitigate thermal decomposition risks during storage or reactions involving this compound?

- Stability Testing: Conduct accelerated aging studies (e.g., 40–60°C) and monitor decomposition products via GC-MS or TGA.

- Stabilizers: Add inhibitors like phosphates or carbodiimides to prevent polymerization.

- Storage: Use amber glass containers under nitrogen at 2–8°C to minimize moisture and light exposure .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations can model electronic effects (e.g., charge distribution on the benzene ring) to predict sites for electrophilic/nucleophilic attacks. Compare computational results with experimental outcomes (e.g., nitration or halogenation products) to validate models. This approach resolves discrepancies between theoretical and observed reactivity .

Q. How should researchers address contradictions in reported toxicity data for isocyanate derivatives?

- Meta-Analysis: Systematically compare studies, noting variables like exposure duration, concentration, and test models (in vitro vs. in vivo).

- Dose-Response Studies: Conduct standardized assays (e.g., OECD guidelines) to establish LC₅₀/EC₅₀ values under controlled conditions.

- Error Analysis: Quantify uncertainties in measurement techniques (e.g., variability in cell viability assays) to assess data reliability .

Methodological Considerations

Q. What experimental designs optimize the synthesis of derivatives from this compound?

Use a Design of Experiments (DoE) approach to vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions. Response Surface Methodology (RSM) can model interactions between variables, reducing trial-and-error inefficiencies. Validate with scaled-up reactions to assess reproducibility .

Q. How can researchers analyze degradation pathways of this compound in environmental matrices?

- Hydrolysis Studies: Monitor degradation in aqueous buffers (pH 4–10) using LC-MS/MS to detect intermediates like amines or carbamic acids.

- Photolysis: Expose to UV light and analyze products via high-resolution mass spectrometry (HRMS).

- Ecotoxicity Assessment: Use Daphnia magna or algal bioassays to evaluate ecological impacts of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.